molecular formula C13H18N4 B13438829 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B13438829
M. Wt: 230.31 g/mol
InChI Key: PBTOXOXUAUZKQA-UHFFFAOYSA-N
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Description

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features both pyrrolidine and imidazopyridine moietiesThe presence of the pyrrolidine ring enhances its pharmacophore space, contributing to its stereochemistry and three-dimensional coverage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine typically involves the construction of the imidazopyridine core followed by the introduction of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the imidazopyridine core can be synthesized via a condensation reaction between 2-aminopyridine and an aldehyde, followed by cyclization with a suitable reagent .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring contributes to the binding affinity and selectivity of the compound, while the imidazopyridine core can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isopropyl-2-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine is unique due to the combination of its imidazopyridine core and pyrrolidine ring, which provides a distinct three-dimensional structure and pharmacophore space. This uniqueness enhances its potential as a versatile scaffold in drug discovery .

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

3-propan-2-yl-2-pyrrolidin-3-ylimidazo[4,5-b]pyridine

InChI

InChI=1S/C13H18N4/c1-9(2)17-12(10-5-7-14-8-10)16-11-4-3-6-15-13(11)17/h3-4,6,9-10,14H,5,7-8H2,1-2H3

InChI Key

PBTOXOXUAUZKQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=NC2=C1N=CC=C2)C3CCNC3

Origin of Product

United States

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